molecular formula C27H38O7 B14661444 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene CAS No. 37953-21-2

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene

Cat. No.: B14661444
CAS No.: 37953-21-2
M. Wt: 474.6 g/mol
InChI Key: AJHRRVGFJWCOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate; styrene” is a mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Butyl prop-2-enoate:

    Methyl 2-methylprop-2-enoate:

    Oxiran-2-ylmethyl 2-methylprop-2-enoate:

    Styrene: Styrene is primarily produced by the dehydrogenation of ethylbenzene.

Chemical Reactions Analysis

Types of Reactions

    Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate).

    Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate (PMMA).

    Oxiran-2-ylmethyl 2-methylprop-2-enoate: Reacts with nucleophiles due to the presence of the epoxide ring, leading to ring-opening reactions.

    Styrene: Undergoes polymerization to form polystyrene.

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Strong acids like sulfuric acid or catalysts like p-toluenesulfonic acid.

Major Products

    Poly(butyl acrylate): Used in adhesives, sealants, and coatings.

    Polymethyl methacrylate (PMMA): Used in acrylic sheets, paints, and medical devices.

    Polystyrene: Used in packaging, insulation, and disposable cutlery.

Mechanism of Action

    Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming flexible and durable polymers.

    Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form PMMA, which is known for its transparency and rigidity.

    Oxiran-2-ylmethyl 2-methylprop-2-enoate: The epoxide ring reacts with nucleophiles, leading to the formation of cross-linked polymers.

    Styrene: Polymerizes to form polystyrene, which has a rigid structure due to the presence of phenyl groups.

Comparison with Similar Compounds

    Butyl prop-2-enoate: vs. : Butyl prop-2-enoate has better flexibility and adhesion properties compared to ethyl acrylate.

    Methyl 2-methylprop-2-enoate: vs. : Methyl 2-methylprop-2-enoate forms more rigid and transparent polymers compared to ethyl methacrylate.

    Oxiran-2-ylmethyl 2-methylprop-2-enoate: vs. : Oxiran-2-ylmethyl 2-methylprop-2-enoate has better reactivity due to the presence of the methacrylate group.

    Styrene: vs. : Styrene forms more rigid polymers compared to vinyl toluene.

Similar Compounds

  • Ethyl acrylate
  • Ethyl methacrylate
  • Glycidyl acrylate
  • Vinyl toluene

Properties

CAS No.

37953-21-2

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H10O3.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;1H2,2-3H3

InChI Key

AJHRRVGFJWCOQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1

Related CAS

37953-21-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.